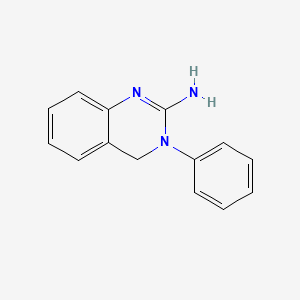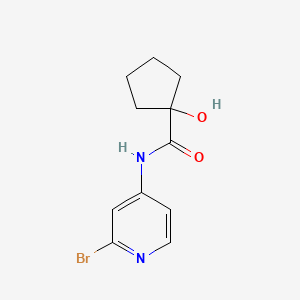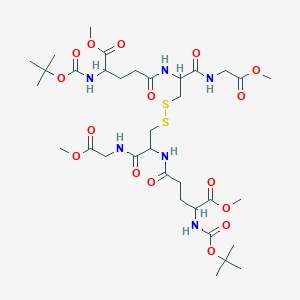
methyl 2-(N-phenylacetamido)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-phenylacetamido)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinate ester linked to an N-phenylacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-phenylacetamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the N-phenylacetamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes an amidation reaction with phenylacetamide under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(N-phenylacetamido)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Methyl 2-(N-phenylacetamido)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 2-(N-phenylacetamido)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity or binding to receptors involved in biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Phenylacetamide: An amide derivative with various pharmaceutical applications.
Nicotinic acid: A precursor to many nicotinate esters with significant biological activity.
Uniqueness
Methyl 2-(N-phenylacetamido)nicotinate is unique due to its combined ester and amide functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit synergistic biological effects .
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
methyl 2-(N-acetylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)17(12-7-4-3-5-8-12)14-13(15(19)20-2)9-6-10-16-14/h3-10H,1-2H3 |
Clé InChI |
MEHYLLFKFBOFTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)


![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)

![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)
![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)
![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)


